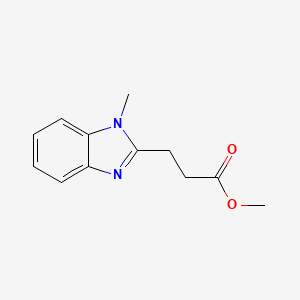

methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate

Description

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate is an organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities. This particular compound features a benzimidazole ring substituted with a methyl group at the 1-position and a propanoate ester group at the 3-position. It is of interest in various fields due to its potential pharmacological properties and applications in organic synthesis.

Properties

IUPAC Name |

methyl 3-(1-methylbenzimidazol-2-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-14-10-6-4-3-5-9(10)13-11(14)7-8-12(15)16-2/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMDSKPJSFGGCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901254835 | |

| Record name | Methyl 1-methyl-1H-benzimidazole-2-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24786-76-3 | |

| Record name | Methyl 1-methyl-1H-benzimidazole-2-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24786-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-methyl-1H-benzimidazole-2-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Alkylation: The benzimidazole core is then alkylated at the 1-position using methyl iodide or similar alkylating agents in the presence of a base such as potassium carbonate.

Esterification: The final step involves the esterification of the benzimidazole derivative with propanoic acid or its derivatives using a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring, where electrophilic substitution can occur.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation: Oxidized benzimidazole derivatives.

Reduction: Alcohol derivatives of the ester group.

Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate serves as a building block for synthesizing more complex benzimidazole derivatives. Its ester functional group allows for further chemical modifications, facilitating the development of new compounds with tailored properties .

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies suggest that benzimidazole derivatives can inhibit the growth of various microorganisms, making them candidates for developing new antimicrobial agents.

- Anticancer Activity : Investigations into the compound's interactions with cellular targets have shown promise in inhibiting cancer cell proliferation, suggesting its potential as a therapeutic agent in oncology .

Medicine

Benzimidazole derivatives are widely recognized for their pharmacological activities. This compound is being explored for:

- Therapeutic Applications : Its efficacy in treating conditions such as cancer and infections is under investigation, with ongoing studies focusing on its mechanism of action and interaction with biological targets .

Industry

In industrial applications, this compound is utilized in:

- Material Development : It serves as a precursor for various industrial chemicals, contributing to the synthesis of new materials with desirable properties.

- Chemical Manufacturing : The compound's unique structure enables the production of specialty chemicals used in different industrial processes .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results demonstrated significant inhibition zones, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation, highlighting its potential therapeutic role in cancer treatment.

Mechanism of Action

The mechanism of action of methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Methyl 3-(1H-benzimidazol-2-yl)propanoate: Lacks the methyl group at the 1-position.

2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine: Features an ethanamine group instead of a propanoate ester.

1-Methyl-3-(1H-benzimidazol-2-yl)propanoic acid: Contains a carboxylic acid group instead of an ester.

Uniqueness: Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate is unique due to the presence of both a methyl group at the 1-position and a propanoate ester group at the 3-position. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by a benzimidazole ring substituted with a methyl group and a propanoate ester, exhibits potential pharmacological properties relevant to various fields, including medicinal chemistry, biology, and industry.

Overview of Benzimidazole Derivatives

Benzimidazoles are a class of heterocyclic aromatic organic compounds recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The structural features of these compounds often play a crucial role in their interaction with biological targets, influencing their pharmacological profiles and therapeutic potential.

Target Interactions

this compound interacts with various molecular targets within cells, leading to significant biological effects. The benzimidazole core is known to inhibit specific enzymes and receptors, which can alter biochemical pathways and cellular functions. For instance, it may interfere with DNA synthesis or cell division processes, contributing to its anticancer properties .

Biochemical Pathways

The compound's activity is linked to its ability to modulate key signaling pathways. It has been shown to affect adenylyl cyclase activity, which plays a pivotal role in the regulation of cyclic AMP (cAMP) levels in cells. Changes in cAMP concentration can impact numerous cellular processes, including metabolism, gene expression, and cell proliferation .

Pharmacokinetics

This compound demonstrates favorable solubility in polar solvents, enhancing its bioavailability. This property is crucial for its effectiveness as a therapeutic agent since it facilitates absorption and distribution within biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its efficacy in inhibiting the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has been evaluated for its anticancer potential in several studies. For instance, it has been shown to induce apoptosis in cancer cell lines by disrupting the cell cycle and promoting cell death through mechanisms such as G2/M phase arrest. This effect was particularly pronounced in neuroblastoma and glioblastoma cell lines, suggesting its utility in targeting resistant cancer types .

Case Studies

A notable study assessed the cytotoxic effects of methyl derivatives of benzimidazole on cancer cells. The results indicated that these compounds could effectively inhibit tumor growth and induce apoptosis through specific molecular pathways. For example, one study reported that methyl N-[5-(3′-halobenzoyl)-1H-benzimidazol-2-yl]carbamates exhibited lethal concentrations significantly lower than those of existing cancer therapies .

Research Applications

This compound serves as an important intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its derivatives are actively studied for potential applications in drug development aimed at treating various diseases due to their diverse biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate?

- Methodology : A common approach involves condensation reactions starting from benzimidazole precursors. For example, 2-acetylbenzimidazole derivatives can react with methyl propanoate esters under basic conditions (e.g., NaOH in ethanol/water mixtures) to form the target compound. Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography are critical for isolating high-purity products .

- Key Steps :

- Use of ethanol/water solvent systems to balance solubility and reactivity.

- Dropwise addition of NaOH to control reaction kinetics and minimize side products.

Q. How is the structural integrity of this compound confirmed?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR verify substituent positions and ester functionality.

- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1700 cm) and benzimidazole ring vibrations.

- X-ray Crystallography : Resolves crystal packing and absolute configuration (e.g., similar benzimidazole derivatives in and ).

- Data Interpretation : Cross-referencing experimental spectra with computational predictions (e.g., PubChem data ) ensures accuracy.

Advanced Research Questions

Q. What strategies optimize the regioselectivity and yield of this compound synthesis?

- Experimental Design :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol/water systems.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd) or organocatalysts could improve regioselectivity in benzimidazole functionalization.

- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) to balance activation energy and thermal stability .

- Yield Improvement : Use of microwave-assisted synthesis reduces reaction time and improves purity .

Q. How can computational methods predict the biological activity of this compound?

- Molecular Modeling :

- Docking Studies : Tools like AutoDock Vina simulate binding affinities to therapeutic targets (e.g., kinase enzymes or DNA helicases).

- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with observed antimicrobial or anticancer activities .

- Validation : Compare computational predictions with in vitro assays (e.g., IC values against cancer cell lines) .

Q. How to address contradictions in reported bioactivity data for benzimidazole derivatives?

- Data Reconciliation Framework :

- Assay Standardization : Control variables like cell line origin, incubation time, and compound purity (e.g., HPLC ≥98% ).

- Structural Analog Analysis : Compare this compound with analogs (e.g., ’s hydroxymethyl variant) to identify SAR trends.

- Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify consensus bioactivity profiles .

Methodological Considerations

Q. What purification techniques are recommended for isolating this compound?

- Chromatography :

- Flash Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates ester derivatives.

- HPLC : Reverse-phase C18 columns resolve polar impurities, ensuring ≥95% purity .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray analysis .

Q. How to evaluate the stability of this compound under physiological conditions?

- Stability Assays :

- pH-Dependent Degradation : Incubate in buffers (pH 2–8) and monitor via LC-MS over 24 hours.

- Thermal Stability : TGA/DSC analysis identifies decomposition temperatures .

- Metabolic Stability : Liver microsome assays predict hepatic clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.